molecular formula C24H20N4O3 B11108681 N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11108681
M. Wt: 412.4 g/mol
InChI Key: ZAOJQOHOJLDPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide involves multiple steps. One common synthetic route includes the reaction of 1-benzyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with hydrazinecarboxamide, followed by the reaction with benzoyl chloride. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .

Properties

Molecular Formula

C24H20N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

N-[2-[(1-benzyl-2-hydroxyindol-3-yl)diazenyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C24H20N4O3/c29-21(15-25-23(30)18-11-5-2-6-12-18)26-27-22-19-13-7-8-14-20(19)28(24(22)31)16-17-9-3-1-4-10-17/h1-14,31H,15-16H2,(H,25,30)

InChI Key

ZAOJQOHOJLDPCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.